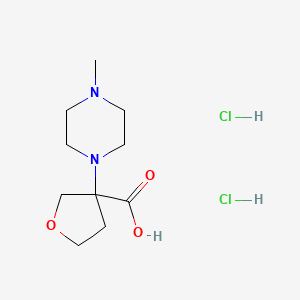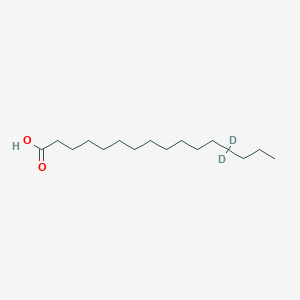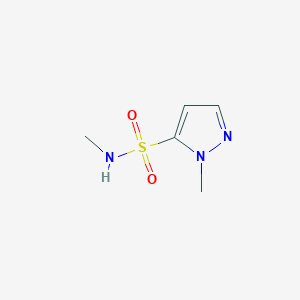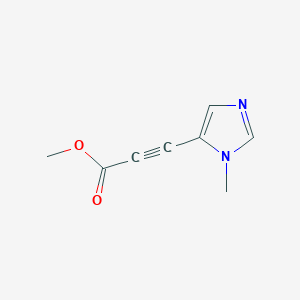
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
説明
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a piperazine ring substituted with a methyl group and an oxolane ring, which is further modified with a carboxylic acid group and dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, methyl iodide, oxolane, and carboxylic acid derivatives.
Reaction Steps:
Methylation: Piperazine is methylated using methyl iodide to form 4-methylpiperazine.
Oxolane Formation: The oxolane ring is synthesized through cyclization reactions involving appropriate precursors.
Carboxylation: The oxolane ring is then functionalized with a carboxylic acid group.
Salt Formation: The carboxylic acid derivative is converted to its dihydrochloride salt form.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with each step being carefully controlled to ensure purity and yield.
Purification: Purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce the carboxylic acid group.
Reduction: Reduction reactions may be employed in the synthesis of the oxolane ring.
Substitution: Substitution reactions are used in the methylation of piperazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Methyl iodide is used for methylation, and cyclization reactions are typically performed under acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Methylated piperazines.
科学的研究の応用
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride is used in various fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the target and modulating its activity.
類似化合物との比較
3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but lacks the oxolane ring.
3-(Dimethylamino)propionic acid: Similar functional groups but different core structure.
Uniqueness:
The presence of the oxolane ring in 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride distinguishes it from other compounds, providing unique chemical and physical properties.
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXCYSFPCYBECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)



![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)





